1-(2-Ethoxyphenyl)propan-1-amine

説明

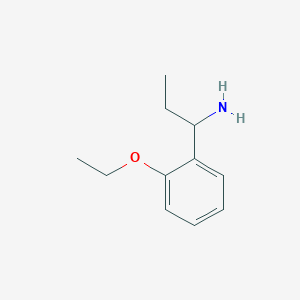

1-(2-Ethoxyphenyl)propan-1-amine (CAS 473732-53-5) is a primary amine with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol. Structurally, it consists of a propan-1-amine backbone substituted at the β-position with a 2-ethoxyphenyl group, giving the compound distinct electronic and steric properties . The ethoxy group (–OCH₂CH₃) at the ortho position of the aromatic ring enhances electron-donating effects, which may influence reactivity in synthetic applications. This compound is reported as a liquid at room temperature and is commercially available through suppliers like American Elements, though detailed safety data remain unspecified .

特性

IUPAC Name |

1-(2-ethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h5-8,10H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOPRHOZPKBHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2-ethoxybenzylamine with a suitable alkyl halide under basic conditions. Another method includes the reduction of 1-(2-ethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

化学反応の分析

Types of Reactions: 1-(2-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

科学的研究の応用

1-(2-Ethoxyphenyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(2-ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

類似化合物との比較

Substituent Effects on the Aromatic Ring

1-(4-Methoxyphenyl)propan-2-amine (CAS 64-13-1) Molecular Formula: C₁₀H₁₅NO Key Differences:

- The methoxy group (–OCH₃) is at the para position instead of ortho.

- The amine group is located on the propan-2 carbon (secondary amine) rather than propan-1 (primary amine). The secondary amine structure may alter nucleophilicity in reactions .

(R)-1-(3,5-Difluorophenyl)propan-1-amine Hydrochloride (CAS 473733-16-3)

- Molecular Formula : C₉H₁₂ClF₂N

- Key Differences :

- Contains 3,5-difluoro substituents on the phenyl ring, introducing strong electron-withdrawing effects.

- The compound is a hydrochloride salt, enhancing stability and aqueous solubility.

Aliphatic Chain Modifications

3-(Adamantan-1-yl)propan-1-amine

- Structure : Features a bulky adamantane group instead of an aromatic ring.

- Impact : The adamantane moiety imparts significant steric bulk and hydrophobicity, making this compound suitable for applications requiring rigid, lipophilic scaffolds (e.g., enzyme inhibitors) .

N-(2-Chloroethyl)-N-methylpropan-1-amine (CAS 763884-48-6)

- Molecular Formula : C₆H₁₄ClN

- Key Differences :

- Contains a chloroethyl group and a tertiary amine structure.

Thermophysical and Solvation Properties

Evidence from viscosity studies of propan-1-amine and butan-1-amine in alcohol mixtures reveals that structural differences (e.g., chain length) significantly influence solvation behavior. For example:

- At 298.15 K, ηΔ (viscosity deviation) for propan-1-amine in 1-propanol is –0.305 mPa·s, lower than butan-1-amine (–0.253 mPa·s), indicating stronger intermolecular interactions in shorter-chain amines .

- These trends suggest that 1-(2-Ethoxyphenyl)propan-1-amine, with its branched aromatic substitution, may exhibit unique solvation properties compared to linear aliphatic amines.

Comparative Data Table

生物活性

1-(2-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C₁₁H₁₉NO₂, recognized for its potential biological activities, particularly in neuropharmacology. This compound features an ethoxy group attached to a phenyl ring, influencing its chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.

The compound exhibits various chemical behaviors typical of amines and aromatic compounds. Its synthesis typically involves controlled reactions to ensure high yields and purity. The unique ethoxy substitution on the phenyl ring enhances its solubility and interaction profiles compared to similar compounds.

This compound may act as a ligand for neurotransmitter receptors, particularly influencing dopaminergic and serotonergic pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential applications in modulating mood disorders and other neurological conditions.

Biological Activities

Research indicates that this compound has several biological activities:

- Neuropharmacological Effects : It shows affinity for neurotransmitter receptors, potentially impacting mood and cognitive functions.

- Protease Inhibition : Similar compounds have demonstrated selective inhibition of cysteine proteases, suggesting that this compound may also exhibit such properties, which could be relevant in treating various diseases.

- Antiviral Activity : Some derivatives of phenylpropanamines have shown antiviral effects, indicating potential therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-(2-Methoxyphenyl)propan-1-amine | C₁₁H₁₅NO | Similar structure; potential neuropharmacological effects |

| 1-(4-Ethoxyphenyl)propan-1-amine | C₁₁H₁₉NO₂ | Variation in phenyl substitution; different receptor interactions |

| 1-(2-Hydroxyphenyl)propan-1-amine | C₁₁H₁₅NO | Hydroxyl group introduces different reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Neuroprotective Properties : Research involving 1,2,4-thiadiazole derivatives has shown their ability to inhibit glutamate-stimulated calcium uptake in synaptosomes, which is crucial for understanding neuroprotective mechanisms. This suggests that compounds with similar structures may also possess neuroprotective qualities .

- Synthetic Pathways : Studies on the synthesis of vinyl sulfones related to this compound indicate that modifications in the molecular structure can significantly influence biological activity. This highlights the importance of structural variations in developing effective pharmacological agents .

- Drug Development : The compound's potential as a building block in drug synthesis has been noted, particularly for developing new materials and chemical processes within pharmaceutical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。